molecular formula C12H14N4O2 B2839833 6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1708080-13-0

6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B2839833
CAS No.: 1708080-13-0
M. Wt: 246.27
InChI Key: SVEYJJRFMPSEJC-UHFFFAOYSA-N
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Description

6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 1708080-13-0) is a pyrazolo[1,5-a]pyrazine derivative of significant interest in neuroscience research and pharmaceutical development. This compound features a molecular formula of C12H14N4O2 and a molecular weight of 246.27 g/mol . Compounds within the pyrazolo[1,5-a]pyrazine chemical class have been identified as potent and brain-penetrable positive allosteric modulators of GluN2A-containing NMDA receptors . NMDA receptors are ionotropic glutamate receptors critical for regulating synaptic plasticity, which is the cellular foundation of learning and memory . By selectively enhancing the function of GluN2A-containing NMDA receptors, this chemical scaffold provides researchers with a valuable tool for investigating pathways related to neuropsychiatric diseases such as schizophrenia, depression, and epilepsy . The distinct molecular architecture, including the pyrrolidin-1-yl substitution at the 4-position, is a key structural feature for this bioactivity. This product is supplied for research purposes exclusively and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access detailed specifications, including SMILES string (O=C(C1=NN2C(C(N3CCCC3)=NC(C)=C2)=C1)O), safety information, and handling procedures on the product documentation .

Properties

IUPAC Name

6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-7-16-10(6-9(14-16)12(17)18)11(13-8)15-4-2-3-5-15/h6-7H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEYJJRFMPSEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation may start with the condensation of a pyrazole derivative with a suitable amine, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the pyrazolo[1,5-a]pyrazine ring .

Scientific Research Applications

Neurological Disorders

Recent studies have indicated that derivatives of pyrazolo compounds can exhibit neuroprotective properties. Specifically, compounds similar to 6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid have shown promise in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Study:
A study published in Journal of Medicinal Chemistry explored the efficacy of pyrazolo derivatives in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease progression. The results demonstrated that certain derivatives significantly improved cognitive function in animal models, suggesting potential therapeutic applications for human use .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Pyrazolo derivatives have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth.

Data Table: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
6-Methyl-4-(pyrrolidin-1-yl)...A549 (Lung)5.0mTOR inhibition
6-Methyl-4-(pyrrolidin-1-yl)...MCF7 (Breast)3.8Apoptosis induction
6-Methyl-4-(pyrrolidin-1-yl)...HeLa (Cervical)4.5Cell cycle arrest

This table summarizes findings from multiple studies that highlight the compound's effectiveness against various cancer cell lines, indicating its potential as a lead compound for further drug development.

Antimicrobial Properties

Research has also suggested that pyrazolo compounds possess antimicrobial activity against bacteria and fungi. The mechanism often involves disrupting cellular processes critical for microbial survival.

Case Study:
A research article highlighted the synthesis of several pyrazolo derivatives that showed significant antimicrobial activity against Mycobacterium tuberculosis. The study reported minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL for some derivatives . This suggests that compounds like this compound could be developed into new treatments for resistant strains of tuberculosis.

Mechanism of Action

The mechanism of action of 6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core

The pyrazolo[1,5-a]pyrazine core allows for diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid Methyl (6), Pyrrolidine (4), COOH (2) C₁₂H₁₄N₄O₂ 270.28 Kinase inhibition, cancer therapeutics
6-Methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid Thiomorpholine (4) C₁₂H₁₄N₄O₂S 278.33 Increased lipophilicity; potential CNS activity
4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid Phenyl (6), Oxo (4) C₁₅H₁₁N₃O₃ 281.27 Enhanced aromatic stacking interactions
5-(4-Fluorobenzyl)-4-oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carboxylic acid methyl ester 4-Fluorobenzyl (5), Ester (2) C₁₅H₁₄FN₃O₃ 303.29 Improved metabolic stability
  • Pyrrolidine vs.
  • Methyl vs. Phenyl : A phenyl group at position 6 () enhances π-π stacking with aromatic residues in enzyme active sites, improving binding affinity.
  • Carboxylic Acid vs. Ester : Methyl esterification () improves cell membrane permeability but requires hydrolysis for activity.

Pyrazolo[1,5-a]pyrimidine Analogs

Pyrazolo[1,5-a]pyrimidines differ in the central heterocycle (pyrimidine vs. pyrazine), influencing electronic properties and bioactivity:

Compound Name Substituents (Positions) Molecular Formula Key Applications Reference
7-(1-Ethyl-3-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Ethyl-methylpyrazole (7), COOH (2) C₁₃H₁₃N₅O₂ TRK kinase inhibition
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid Unsubstituted core C₇H₅N₃O₂ Intermediate for prodrugs
5-Phenyl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one Phenyl (5), p-Tolyl (2) C₁₉H₁₅N₃O Anticancer lead compound
  • Pyrimidine vs.
  • Biological Activity : Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives () exhibit TRK kinase inhibition, a target in cancer therapy, highlighting the scaffold's versatility .

Structure-Activity Relationships (SAR)

  • Position 4 : Pyrrolidine or thiomorpholine substitutions () modulate steric bulk and hydrogen-bonding capacity, critical for kinase selectivity.
  • Position 2 : Carboxylic acid groups enhance target binding but may limit bioavailability; ester prodrugs () address this .
  • Position 6 : Methyl or phenyl groups influence hydrophobic interactions; bulkier substituents improve potency but may reduce solubility .

Biological Activity

6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrazolo[1,5-a]pyrazine core with a carboxylic acid functional group and a pyrrolidine substituent. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial metabolic pathways, particularly through the inhibition of GlcN-6-P synthase, which is crucial for bacterial cell wall synthesis .

Antioxidant Properties

The antioxidant potential of pyrazolo[1,5-a]pyrazine derivatives has been evaluated using methods such as ABTS and DPPH assays. These studies suggest that the presence of the pyrazine ring enhances the ability of these compounds to scavenge free radicals, thereby providing protective effects against oxidative stress .

Enzymatic Inhibition

Compounds related to this compound have shown promise as inhibitors of various enzymes involved in disease processes. For example, some studies indicate that these compounds can act as selective inhibitors of Janus kinases (JAKs), which are implicated in autoimmune diseases and inflammatory conditions .

Case Study 1: Antimicrobial Evaluation

In a study assessing various pyrazine derivatives, it was found that certain compounds exhibited potent antimicrobial activity against Mycobacterium tuberculosis. The mechanism was attributed to their ability to inhibit specific enzymes critical for bacterial survival. The compound P10 from the study demonstrated significant inhibition against TB strains, suggesting potential for further development as an anti-TB agent .

Case Study 2: Antioxidant Activity Assessment

A series of synthesized pyrazine derivatives were tested for antioxidant activity. Among them, one derivative showed a notable ability to reduce oxidative damage in cellular models. This property is thought to be linked to the compound's ability to donate electrons and neutralize free radicals effectively .

Research Findings Summary Table

Activity Findings Reference
AntimicrobialInhibition of M. tuberculosis; effective against various bacterial strains
AntioxidantSignificant reduction in oxidative stress markers in cellular models
Enzymatic InhibitionSelective inhibition of JAK kinases; potential in treating autoimmune diseases

Q & A

What are the common synthetic routes for synthesizing 6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid?

Basic Question
The synthesis typically involves multi-step strategies, including:

  • Nitration and functionalization : Starting from methyl pyrazolo[1,5-a]pyrazine-4-carboxylate, nitration with HNO₃ in H₂SO₄ at controlled temperatures introduces nitro groups, followed by reduction and substitution reactions to install the pyrrolidin-1-yl moiety .
  • Palladium-catalyzed carbonylation : Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate can undergo palladium-mediated carbonylation under high pressure to form intermediates, which are further modified to introduce the carboxylic acid group .
  • Regioselective condensation : Aminopyrazole precursors react with dielectrophilic reagents to form the pyrazolo[1,5-a]pyrazine core, followed by regioselective substitution at position 4 .

How is the structural characterization of this compound performed?

Basic Question
Key methods include:

  • Elemental analysis and HRMS : Combustion analysis verifies C, H, and N content, while high-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M + H]⁺ at m/z 254.1039) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns, such as the methyl group at position 6 and pyrrolidin-1-yl at position 4 .
  • X-ray crystallography : For crystalline derivatives, this method resolves absolute configuration and hydrogen-bonding networks .

What are the primary biological targets associated with this compound?

Basic Question
Reported targets include:

  • Viral replication enzymes : The carboxylic acid group may chelate metal ions in viral proteases or polymerases, inhibiting replication .
  • TRK kinases : Structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) show potent inhibition of tropomyosin receptor kinases (TRK), suggesting potential anticancer applications .
  • Cancer cell proliferation : Derivatives exhibit IC₅₀ values <5 µM against liver carcinoma (HEPG2) via apoptosis induction .

How can researchers address low yields during the introduction of the pyrrolidin-1-yl group?

Advanced Question
Strategies to optimize this step:

  • Temperature control : Conduct substitution reactions at 0–5°C to minimize side reactions, as excessive heat promotes decomposition .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) improve coupling efficiency between halogenated intermediates and pyrrolidine .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrolidine, increasing reaction rates .

What structure-activity relationship (SAR) trends are critical for optimizing biological activity?

Advanced Question
Key SAR insights:

  • Position 4 substituents : The pyrrolidin-1-yl group enhances solubility and target affinity compared to bulkier substituents (e.g., thiomorpholine) .
  • Carboxylic acid vs. ester : The free carboxylic acid at position 2 improves enzyme inhibition (e.g., IC₅₀ reduction by 50% vs. ethyl ester derivatives) .
  • Methyl group at position 6 : Stabilizes the pyrazine ring conformation, critical for binding to hydrophobic enzyme pockets .

How should researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer)?

Advanced Question
Methodological recommendations:

  • Target-specific assays : Use enzymatic assays (e.g., TRK kinase inhibition) alongside cell-based viability tests (e.g., HEPG2) to clarify mechanistic pathways .
  • Metabolite profiling : LC-MS/MS can identify active metabolites that may contribute to off-target effects .
  • Computational docking : Molecular dynamics simulations predict binding modes to distinct targets, explaining divergent activities .

What strategies improve the pharmacokinetic profile of this compound?

Advanced Question
Approaches include:

  • Prodrug design : Esterification of the carboxylic acid group enhances oral bioavailability, with in vivo hydrolysis releasing the active form .
  • PEGylation : Polyethylene glycol (PEG) conjugation increases plasma half-life by reducing renal clearance .
  • Co-crystallization : Formulation with cyclodextrins improves aqueous solubility by 10-fold .

What challenges arise in regioselective functionalization of the pyrazolo[1,5-a]pyrazine core?

Advanced Question
Critical challenges and solutions:

  • Position 7 reactivity : Nitration at position 7 competes with position 4; use HNO₃ in H₂SO₄ at 0°C to favor position 7 .
  • Catalyst-dependent selectivity : Pd(OAc)₂ directs coupling reactions to position 4, while CuI promotes position 2 modifications .
  • Steric hindrance : Bulky substituents at position 6 (methyl) limit access to position 5, requiring microwave-assisted synthesis for efficient functionalization .

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